Cas no 2091415-01-7 (2-(2-phenylethynyl)pyridin-4-amine)

2-(2-phenylethynyl)pyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(Phenylethynyl)pyridin-4-amine
- 2-(Phenylethynyl)pyridine-4-amine
- 2-(2-phenylethynyl)pyridin-4-amine
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- Inchi: 1S/C13H10N2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H2,14,15)
- InChI Key: VYUWBTHJZPPQQS-UHFFFAOYSA-N
- SMILES: N1C=CC(=CC=1C#CC1C=CC=CC=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 254
- Topological Polar Surface Area: 38.9
- XLogP3: 2.2
2-(2-phenylethynyl)pyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-5302-0.25g |
2-(2-phenylethynyl)pyridin-4-amine |
2091415-01-7 | 95%+ | 0.25g |
$578.0 | 2023-09-06 | |
Life Chemicals | F2167-5302-1g |
2-(2-phenylethynyl)pyridin-4-amine |
2091415-01-7 | 95%+ | 1g |
$642.0 | 2023-09-06 | |
TRC | P167856-100mg |
2-(2-phenylethynyl)pyridin-4-amine |
2091415-01-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
Life Chemicals | F2167-5302-2.5g |
2-(2-phenylethynyl)pyridin-4-amine |
2091415-01-7 | 95%+ | 2.5g |
$1284.0 | 2023-09-06 | |
Life Chemicals | F2167-5302-0.5g |
2-(2-phenylethynyl)pyridin-4-amine |
2091415-01-7 | 95%+ | 0.5g |
$609.0 | 2023-09-06 | |
TRC | P167856-500mg |
2-(2-phenylethynyl)pyridin-4-amine |
2091415-01-7 | 500mg |
$ 590.00 | 2022-06-03 | ||
Life Chemicals | F2167-5302-10g |
2-(2-phenylethynyl)pyridin-4-amine |
2091415-01-7 | 95%+ | 10g |
$2696.0 | 2023-09-06 | |
Life Chemicals | F2167-5302-5g |
2-(2-phenylethynyl)pyridin-4-amine |
2091415-01-7 | 95%+ | 5g |
$1926.0 | 2023-09-06 | |
TRC | P167856-1g |
2-(2-phenylethynyl)pyridin-4-amine |
2091415-01-7 | 1g |
$ 910.00 | 2022-06-03 |
2-(2-phenylethynyl)pyridin-4-amine Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on 2-(2-phenylethynyl)pyridin-4-amine
Professional Introduction to Compound with CAS No. 2091415-01-7 and Product Name: 2-(2-phenylethynyl)pyridin-4-amine
The compound identified by the CAS number 2091415-01-7 and the product name 2-(2-phenylethynyl)pyridin-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyridine core conjugated with a phenylethynyl group, has garnered attention due to its unique structural and functional properties. The pyridine ring is a well-known pharmacophore in medicinal chemistry, often incorporated into drugs for its ability to interact with biological targets such as enzymes and receptors. The presence of the phenylethynyl moiety introduces additional electronic and steric characteristics, which can modulate the compound's reactivity and biological activity.
Recent research in the area of 2-(2-phenylethynyl)pyridin-4-amine has highlighted its potential as a scaffold for developing novel therapeutic agents. The compound's structure allows for diverse modifications, enabling chemists to tailor its properties for specific applications. For instance, the pyridine nitrogen can be utilized for hydrogen bonding interactions, while the phenylethynyl group can serve as a site for further functionalization through cross-coupling reactions. These attributes make it a valuable building block in the synthesis of more complex molecules.
One of the most compelling aspects of 2-(2-phenylethynyl)pyridin-4-amine is its demonstrated efficacy in preclinical studies. Researchers have explored its activity against various biological targets, including kinases and transcription factors, which are implicated in numerous diseases. The compound's ability to inhibit the activity of these targets has been linked to its binding affinity and mode of interaction. Structural biology techniques such as X-ray crystallography have been employed to elucidate how 2-(2-phenylethynyl)pyridin-4-amine interacts with its intended targets at the molecular level. These studies have provided critical insights into optimizing the compound's pharmacokinetic properties.
In addition to its pharmaceutical applications, 2-(2-phenylethynyl)pyridin-4-amine has shown promise in material science. Its conjugated system and aromaticity make it a candidate for use in organic electronics, where such compounds are employed in devices like light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties of 2-(2-phenylethynyl)pyridin-4-amine through structural modifications opens up new possibilities for designing advanced materials with tailored functionalities.
The synthesis of 2-(2-phenylethynyl)pyridin-4-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the Sonogashira coupling reaction between 2-bromopyridine and 4-butyne, followed by an amine introduction via nucleophilic substitution or reduction techniques. These synthetic strategies underscore the importance of transition metal catalysis in facilitating complex bond formations efficiently. The scalability of these synthetic routes is crucial for both academic research and industrial applications, ensuring that sufficient quantities of high-quality material can be produced for further studies.
As research continues to evolve, new methodologies are being developed to enhance the synthesis and application of 2-(2-phenylethynyl)pyridin-4-amine. Advances in flow chemistry have enabled more controlled reactions, reducing byproduct formation and improving yields. Additionally, computational methods such as molecular modeling are being increasingly utilized to predict the behavior of this compound in different environments. These computational tools help researchers design experiments more efficiently by simulating potential interactions before conducting costly laboratory work.
The safety profile of 2-(2-phenylethynyl)pyridin-4-amine is another critical consideration in its development. Extensive toxicological studies have been conducted to assess its potential hazards, ensuring that it meets regulatory standards for use in both research and therapeutic contexts. These studies include acute toxicity tests, chronic exposure assessments, and genotoxicity evaluations. The results from these studies have been instrumental in determining safe handling protocols and storage conditions.
The impact of CAS No. 2091415-01-7 on drug discovery cannot be overstated. Its unique structural features have inspired numerous derivatives with enhanced properties, leading to a growing library of compounds being tested for various therapeutic applications. The success stories involving related molecules underscore the importance of investing in fundamental research that explores novel chemical entities like 2-(2-phenylethynyl)pyridin-4-amine.
In conclusion, CAS No. 2091415-01-7 represents a significant contribution to pharmaceutical chemistry with its product name 2-(2-phenylethynyl)pyridin-4-am ine. Its versatile structure, combined with promising preclinical results, positions it as a valuable candidate for further development into new drugs or advanced materials. As research progresses, continued exploration of this compound will likely yield even more innovative applications, solidifying its role as a cornerstone in modern chemical biology.
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